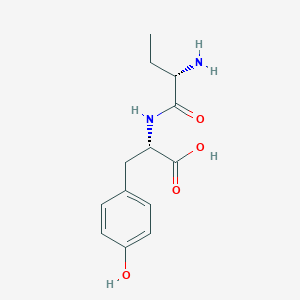

H-Abu-Tyr-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

H-Abu-Tyr-OH is a chiral amino acid derivative This compound is characterized by the presence of an amino group, a hydroxyphenyl group, and a propanoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Abu-Tyr-OH typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyphenylacetic acid and 2-aminobutanoic acid.

Coupling Reaction: The amino group of 2-aminobutanoic acid is coupled with the carboxyl group of 4-hydroxyphenylacetic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified using industrial-scale chromatography or crystallization techniques.

Análisis De Reacciones Químicas

Types of Reactions

H-Abu-Tyr-OH undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions to form amide or ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various amide or ester derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

H-Abu-Tyr-OH has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential role in enzyme inhibition and as a substrate for various biochemical assays.

Medicine: It is investigated for its potential therapeutic applications, including its role as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of H-Abu-Tyr-OH involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparación Con Compuestos Similares

Similar Compounds

(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid: This compound is similar in structure but lacks the additional aminobutanoyl group.

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid: This compound has a similar structure but with a different side chain.

Uniqueness

H-Abu-Tyr-OH is unique due to the presence of both an aminobutanoyl group and a hydroxyphenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Actividad Biológica

H-Abu-Tyr-OH, a derivative of tyrosine, is a compound of interest in biological research due to its potential applications in various fields, including neuropharmacology and cancer therapy. This article will explore the biological activity associated with this compound, focusing on its biochemical interactions, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound (also known as H-4-aminobutyric acid-tyrosine) is characterized by the incorporation of an aminobutyric acid moiety attached to a tyrosine residue. This structural modification can influence its biological properties significantly.

- Receptor Interactions : this compound exhibits interactions with various receptors, notably those involved in neurotransmission. The compound has been shown to modulate dopaminergic and adrenergic pathways, which are crucial for cognitive functions and mood regulation.

- Enzymatic Activity : Research indicates that this compound can influence enzymatic activities related to metabolic pathways. For example, it has been reported to inhibit citrate synthase and malate dehydrogenase in vitro, suggesting a role in energy metabolism modulation within neuronal tissues .

- Neuroprotective Effects : Preliminary studies indicate that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative disorders. Its ability to modulate oxidative stress responses is under investigation.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antioxidant Activity : The compound demonstrates significant antioxidant activity, which may help mitigate oxidative damage in neural tissues.

- Cognitive Enhancement : Animal studies suggest that this compound can enhance cognitive functions, possibly through its effects on neurotransmitter systems.

- Potential Anticancer Properties : Emerging research points towards the compound's ability to inhibit cancer cell proliferation in vitro, particularly in neuroblastoma cells.

Data Table: Biological Activity Overview

Case Study 1: Neuroprotective Effects

A recent study investigated the neuroprotective effects of this compound on rat models subjected to induced oxidative stress. The results indicated that administration of the compound resulted in significantly lower levels of reactive oxygen species (ROS) compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Cognitive Enhancement

In behavioral assessments using Morris water maze tests, rats treated with this compound displayed improved spatial learning and memory retention compared to untreated counterparts. This study supports the hypothesis that this compound may enhance cognitive functions through its modulation of neurotransmitter systems.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-aminobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-2-10(14)12(17)15-11(13(18)19)7-8-3-5-9(16)6-4-8/h3-6,10-11,16H,2,7,14H2,1H3,(H,15,17)(H,18,19)/t10-,11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDOETDMJHDGGV-QWRGUYRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.